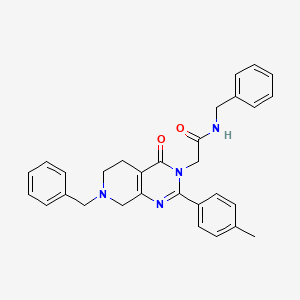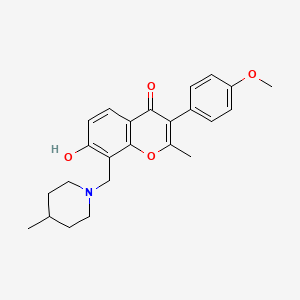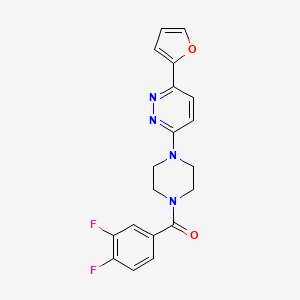
3-benzyl-7-chloro-2-isobutylquinazolin-4(3H)-one
Übersicht
Beschreibung
3-benzyl-7-chloro-2-isobutylquinazolin-4(3H)-one is a heterocyclic compound that has been extensively studied for its potential applications in medicinal chemistry. This compound belongs to the class of quinazoline derivatives, which have been found to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Wissenschaftliche Forschungsanwendungen
Antitubercular and Antibacterial Activities :
- A study by Rao, G. K., & Subramaniam, R. (2015) synthesized analogs derived from 3-amino-2-arylquinazolin-4(3H)-one and tested them for their antitubercular and antibacterial activities. Compounds in this series showed good antitubercular activity, and one exhibited significant antibacterial activity (Rao & Subramaniam, 2015).
- Another research by Anand, R., et al. (2011) focused on the antitubercular evaluation of 7-chloro-3-(substituted benzylidene/phenyl ethylidene amino)-2-phenyl quinazolin-4(3H)-ones. The study found that one of the synthesized compounds exhibited activity equivalent to the standard antitubercular compound isoniazid (Anand et al., 2011).
Anticancer Activity :
- Noolvi, M., & Patel, H. (2013) synthesized novel 3-(substituted benzylideneamino)-7-chloro-2-phenyl quinazoline-4(3 H )-one derivatives. These were evaluated for anticancer activity, with one compound showing remarkable activity against CNS SNB-75 Cancer cell line. The study also utilized rational approach and QSAR techniques to understand the pharmacophoric requirement for these derivatives as antitumor agents (Noolvi & Patel, 2013).
- Al-Suwaidan, I. A., et al. (2016) designed, synthesized, and evaluated a series of 3-benzyl-substituted-4(3H)-quinazolinones for their in vitro antitumor activity. Some compounds in this series showed broad-spectrum antitumor activity, and others exhibited selectivity towards specific cancer cell lines (Al-Suwaidan et al., 2016).
Vasodilation and Hypotension :
- A study by Li, S., et al. (2016) investigated a novel 3-benzylquinazolin-4(3H)-one derivative, Z32, for its vasorelaxant and antihypertensive effects. The compound was found to induce vasorelaxation and lower arterial pressure through the inhibition of calcium flux, suggesting potential application in hypertension treatment (Li et al., 2016).
Radioiodination and Biodistribution :
- Al-Salahi, R., et al. (2018) conducted a study on radioiodination and biodistribution of a newly synthesized 3-benzyl-2-([3-methoxybenzyl]thio)benzo[g]quinazolin-4(3H)-one. This research explored the potential of benzoquinazoline as a radiopharmaceutical for targeting tumor cells (Al-Salahi et al., 2018).
Eigenschaften
IUPAC Name |
3-benzyl-7-chloro-2-(2-methylpropyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O/c1-13(2)10-18-21-17-11-15(20)8-9-16(17)19(23)22(18)12-14-6-4-3-5-7-14/h3-9,11,13H,10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBSKDCINWYUOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(N,N-diallylsulfamoyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2838159.png)
![N-(2-chlorobenzyl)-2-[1-methyl-7-(4-methylphenyl)-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B2838160.png)
![3-(4-chlorophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2838161.png)



![7-[(cyclopropylmethyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2838172.png)
![3-[(4-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2838174.png)
![1-(4-[3-(3,4-Dimethoxyphenyl)pyrazolo[1,5-A]pyrimidin-5-YL]phenyl)-4(1H)-pyridinone](/img/structure/B2838175.png)



![6-(2-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2838181.png)
![5-(2-methoxyethyl)-N-(3-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2838182.png)
